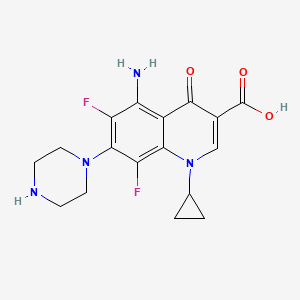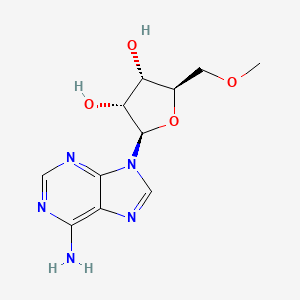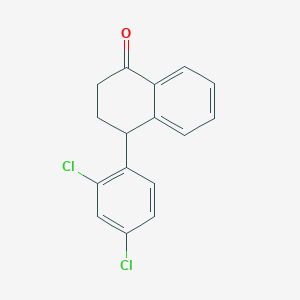![molecular formula C6H11NO B8761656 2-[(But-3-yn-1-yl)amino]ethan-1-ol](/img/structure/B8761656.png)
2-[(But-3-yn-1-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(But-3-yn-1-yl)amino]ethan-1-ol is an organic compound with the molecular formula C6H11NO. It features an amino group attached to a but-3-yn-1-yl chain and an ethanol moiety. This compound is of interest due to its unique structure, which combines an alkyne and an amino alcohol, making it a versatile building block in organic synthesis and chemical biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]ethan-1-ol typically involves the reaction of but-3-yn-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
But-3-yn-1-amine+Ethylene oxide→this compound
The reaction is usually performed in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the amine group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(But-3-yn-1-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of butyl or butenyl derivatives.
Substitution: Formation of halogenated ethanols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(But-3-yn-1-yl)amino]ethan-1-ol is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in the synthesis of bioactive compounds and as a probe in biochemical studies.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(But-3-yn-1-yl)amino]ethan-1-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modify biological targets and pathways, making it useful in chemical biology and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(But-3-yn-1-yl)amino]ethan-1-amine
- 2-[(But-3-yn-1-yl)amino]ethan-1-ol
- 2-[(But-3-yn-1-yl)amino]ethan-1-thiol
Uniqueness
This compound is unique due to its combination of an alkyne and an amino alcohol, which provides versatility in chemical reactions and applications. The presence of both functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
2-(but-3-ynylamino)ethanol |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-7-5-6-8/h1,7-8H,3-6H2 |
InChI-Schlüssel |
CPORETJUHRURHL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-benzo[d]imidazol-2-yl)(3-hydroxyazetidin-1-yl)methanone](/img/structure/B8761595.png)

![9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one](/img/structure/B8761607.png)









![trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine](/img/structure/B8761659.png)

